2-Fluoro-5-(3-piperidinyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-5-(piperidin-3-yl)benzonitrile is an organic compound that features a fluorine atom, a piperidine ring, and a benzonitrile group. This compound is of interest due to its unique chemical structure, which imparts specific properties and reactivity. It is used in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-(piperidin-3-yl)benzonitrile typically involves the nucleophilic aromatic substitution (SNAr) reaction. One common method includes the reaction of 2-fluoro-5-nitrobenzonitrile with piperidine under basic conditions. The nitro group is reduced to an amine, followed by cyclization to form the piperidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
2-fluoro-5-(piperidin-3-yl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles in SNAr reactions.
Oxidation and Reduction: The piperidine ring can be oxidized or reduced under specific conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation can produce piperidine N-oxides.
Wissenschaftliche Forschungsanwendungen
2-fluoro-5-(piperidin-3-yl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound is utilized in the development of new materials with specific properties.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and receptor binding.
Wirkmechanismus
The mechanism of action of 2-fluoro-5-(piperidin-3-yl)benzonitrile involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors, while the fluorine atom can form hydrogen bonds with proteins, enhancing binding affinity. The benzonitrile group can participate in π-π interactions with aromatic amino acids in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-fluoro-5-(piperidin-4-yl)benzonitrile
- 4-fluorobenzonitrile
- 2-fluoropyridine
Uniqueness
2-fluoro-5-(piperidin-3-yl)benzonitrile is unique due to the specific positioning of the fluorine atom and the piperidine ring, which imparts distinct reactivity and binding properties compared to similar compounds. This makes it particularly valuable in the design of new pharmaceuticals and materials .
Eigenschaften
CAS-Nummer |
1044768-95-7 |
---|---|
Molekularformel |
C12H13FN2 |
Molekulargewicht |
204.24 g/mol |
IUPAC-Name |
2-fluoro-5-piperidin-3-ylbenzonitrile |
InChI |
InChI=1S/C12H13FN2/c13-12-4-3-9(6-11(12)7-14)10-2-1-5-15-8-10/h3-4,6,10,15H,1-2,5,8H2 |
InChI-Schlüssel |
NNJIPJCASGWKAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)C2=CC(=C(C=C2)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.